![molecular formula C16H13N5O3S B2384686 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 905669-37-6](/img/structure/B2384686.png)

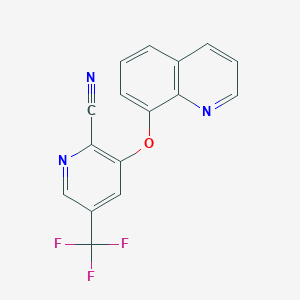

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

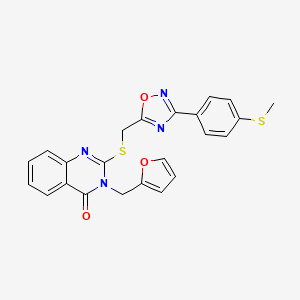

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H13N5O3S and its molecular weight is 355.37. The purity is usually 95%.

BenchChem offers high-quality 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and HIV Inhibitors

A series of fused 1,2,4-triazoles, including derivatives similar to the queried compound, were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. These compounds exhibited promising results in an in vitro malachite green ATPase assay, highlighting their potential as HIV inhibitors (Khan et al., 2014).

Pharmacological Studies

Another study focused on synthesizing triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1‐b]furan. These compounds were characterized and evaluated for antimicrobial and analgesic activities, demonstrating their potential in medical applications (Ravindra et al., 2008).

Antiexudative Activity

Derivatives of 1,2,4-triazol were synthesized and their anti-exudative properties were studied, finding that a significant number of the new derivatives exhibited antiexudative properties, suggesting potential for further pharmacological exploration (Chalenko et al., 2019).

Biological Assessment

A study developed a method for synthesizing novel acetamides with a 1,2,4-oxadiazole cycle, including pharmacological assessments. This research contributes to understanding the biological properties of such fused heterocyclic compounds (Karpina et al., 2019).

Structural and Computational Studies

Structural Analysis

Research on the structural elucidation of triazolothiadiazine derivatives via DFT calculations, Hirshfeld surface studies, and energy frameworks was conducted. This study offers insights into the molecular structure and interactions of these compounds, aiding in the development of more effective drugs (Sallam et al., 2021).

HQSAR and Molecular Docking

A study used computational strategies to understand the requirements of furanyl derivatives as adenosine A2A receptor antagonists, employing HQSAR and molecular docking. This research aids in the design of new therapeutics targeting the A2A receptor (Muñoz-Gutiérrez et al., 2016).

Corrosion Inhibition

- Copper Corrosion Inhibitors: A study explored the efficacy of triazolothiadiazine derivatives as corrosion inhibitors for copper in aggressive media, combining electrochemical methods with DFT studies. The results demonstrated high inhibition efficiency, suggesting applications in metal protection (Arshad et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin-3-yl structure have been found to inhibit the pcaf bromodomain . PCAF (P300/CBP-associated factor) is a histone acetyltransferase that plays a crucial role in gene expression and has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

It can be inferred from related compounds that it may bind to the active site of pcaf, inhibiting its function . This inhibition could potentially disrupt the normal function of PCAF, leading to changes in gene expression.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c22-15(17-9-11-3-1-7-23-11)10-25-16-19-18-14-6-5-12(20-21(14)16)13-4-2-8-24-13/h1-8H,9-10H2,(H,17,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDPGXGGPHNJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)

![2-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2384612.png)

![6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2384614.png)

![4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2384616.png)

![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2384621.png)